molecular formula C31H32N6O7S2 B2522639 ethyl 4-(2-((5-((4-(morpholinosulfonyl)benzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 394214-12-1

ethyl 4-(2-((5-((4-(morpholinosulfonyl)benzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No. B2522639
CAS RN: 394214-12-1
M. Wt: 664.75
InChI Key: MGVJNOCJRNXQEC-UHFFFAOYSA-N
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Description

The compound “ethyl 4-(2-((5-((4-(morpholinosulfonyl)benzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For this specific compound, the exact molecular structure is not provided in the searched resources .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, these details for this specific compound are not provided in the searched resources .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

Research on compounds related to ethyl 4-(2-((5-((4-(morpholinosulfonyl)benzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate includes studies on their synthesis, structural characterization, and potential applications in various fields. For example, studies have demonstrated the synthesis of related compounds through various chemical reactions, providing insights into their chemical properties and potential uses in medicinal chemistry and material science. These compounds exhibit interesting physicochemical properties, including the ability to form stable complexes with other molecules, which could be valuable in drug development and the design of novel materials (El-Azab et al., 2016).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of compounds structurally similar to ethyl 4-(2-((5-((4-(morpholinosulfonyl)benzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate. These compounds have been synthesized and tested for their effectiveness against various microbial strains. Research indicates that some of these compounds exhibit significant antimicrobial activity, suggesting their potential as templates for developing new antimicrobial agents. The antimicrobial activity is attributed to the presence of specific functional groups that interact with microbial cell components, leading to inhibition or killing of the microbes (Bektaş et al., 2007).

Molecular Docking Studies

Molecular docking studies have been conducted to explore the interaction of similar compounds with biological targets. These studies provide valuable insights into the potential biological activities of these compounds, including their ability to bind to specific enzymes or receptors. Such research is crucial for the development of new drugs, as it helps identify compounds with promising biological activities that could be further optimized for therapeutic use. For instance, the docking studies of related compounds have shown potential inhibitory activity against specific enzymes, which could be exploited in the design of enzyme inhibitors for therapeutic applications (El-Azab et al., 2016).

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. The safety data sheet (SDS) provides information about the potential hazards of a compound, its safe handling procedures, and emergency measures. The SDS for this specific compound is not provided in the searched resources .

properties

IUPAC Name

ethyl 4-[[2-[[5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O7S2/c1-2-44-30(40)23-8-12-24(13-9-23)33-28(38)21-45-31-35-34-27(37(31)25-6-4-3-5-7-25)20-32-29(39)22-10-14-26(15-11-22)46(41,42)36-16-18-43-19-17-36/h3-15H,2,16-21H2,1H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVJNOCJRNXQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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